tert-butyl (4R)-5,5-dimethyl-2,2-dioxo-4-(propan-2-yl)-1,2lambda6,3-oxathiazolidine-3-carboxylate
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Overview
Description
Tert-butyl (4R)-5,5-dimethyl-2,2-dioxo-4-(propan-2-yl)-1,2lambda6,3-oxathiazolidine-3-carboxylate is a complex organic compound featuring a tert-butyl group, a dioxo group, and an oxathiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4R)-5,5-dimethyl-2,2-dioxo-4-(propan-2-yl)-1,2lambda6,3-oxathiazolidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxathiazolidine ring and the introduction of the tert-butyl and dioxo groups. Common reagents used in these reactions include tert-butyl chloride, dimethyl sulfoxide (DMSO), and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4R)-5,5-dimethyl-2,2-dioxo-4-(propan-2-yl)-1,2lambda6,3-oxathiazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The tert-butyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different functional groups replacing the tert-butyl group.
Scientific Research Applications
Tert-butyl (4R)-5,5-dimethyl-2,2-dioxo-4-(propan-2-yl)-1,2lambda6,3-oxathiazolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (4R)-5,5-dimethyl-2,2-dioxo-4-(propan-2-yl)-1,2lambda6,3-oxathiazolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling, and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4R)-5,5-dimethyl-2,2-dioxo-4-(methyl)-1,2lambda6,3-oxathiazolidine-3-carboxylate
- tert-Butyl (4R)-5,5-dimethyl-2,2-dioxo-4-(ethyl)-1,2lambda6,3-oxathiazolidine-3-carboxylate
Uniqueness
Tert-butyl (4R)-5,5-dimethyl-2,2-dioxo-4-(propan-2-yl)-1,2lambda6,3-oxathiazolidine-3-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl (4R)-5,5-dimethyl-2,2-dioxo-4-propan-2-yloxathiazolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5S/c1-8(2)9-12(6,7)18-19(15,16)13(9)10(14)17-11(3,4)5/h8-9H,1-7H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLORDQHFKBOJK-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(OS(=O)(=O)N1C(=O)OC(C)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C(OS(=O)(=O)N1C(=O)OC(C)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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